![molecular formula C15H17N5O3 B2364591 N-((6-etoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)-2,5-dimetilfurano-3-carboxamida CAS No. 2034326-64-0](/img/structure/B2364591.png)

N-((6-etoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)-2,5-dimetilfurano-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

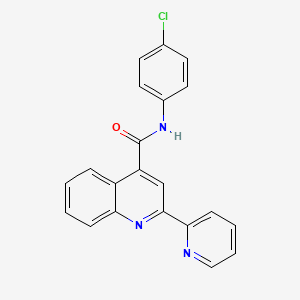

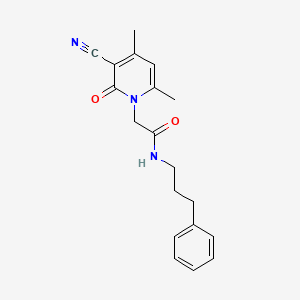

The compound “N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, energetic materials based on a fused-triazole backbone with two C-amino groups as substituents were designed and synthesized . Another study reported the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . This technique can be used to determine the crystal structure of a compound, providing insights into its molecular geometry, bond lengths, and angles .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials involved the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound exhibited excellent thermal stability (Td = 305 °C) and a remarkable measured density of 1.91 g cm −3 at 20 °C .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Este compuesto ha mostrado promesa en el campo de la investigación antibacteriana. Se ha sintetizado una serie de derivados y se ha evaluado su actividad antibacteriana in vitro utilizando el método de dilución en microcaldo. Algunos derivados exhibieron actividades antibacterianas moderadas a buenas contra cepas de Staphylococcus aureus Gram-positivas y Escherichia coli Gram-negativas .

Actividad Antitumoral

Los derivados de este compuesto se han evaluado por sus propiedades antitumorales. Han demostrado actividades antiproliferativas efectivas contra varias líneas celulares de cáncer, incluyendo A549 (carcinoma pulmonar), Bewo (coriocarcinoma) y MCF-7 (carcinoma de mama) .

Diseño de Fármacos

El marco estructural de este compuesto permite su uso en el diseño de fármacos basado en la estructura. Puede servir como un andamiaje para el desarrollo de inhibidores selectivos para varios objetivos, como la cinasa c-Met, que está implicada en la progresión del cáncer .

Síntesis de Heterociclos que Contienen Nitrógeno

Los heterociclos que contienen nitrógeno son cruciales en los productos farmacéuticos, y este compuesto puede utilizarse como precursor para la síntesis de una amplia gama de compuestos heterocíclicos que contienen nitrógeno con potenciales actividades fisiológicas .

Desarrollo de Agentes Antimicrobianos

Dada la urgente necesidad de nuevos agentes antimicrobianos, los derivados de este compuesto pueden explorarse más a fondo para desarrollar nuevos agentes que podrían potencialmente superar la resistencia microbiana y exhibir un amplio espectro antimicrobiano .

Estudios Farmacológicos

El compuesto puede utilizarse en estudios farmacológicos para comprender la relación estructura-actividad (SAR) de los derivados de triazolopiridazina, lo cual es esencial para el diseño racional de fármacos más potentes y selectivos .

Mecanismo De Acción

Target of Action

The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is the Cell division protein ZipA . This protein is essential for bacterial cell division and is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri .

Mode of Action

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide interacts with its target, the Cell division protein ZipA, by stabilizing the FtsZ protofilaments . This interaction serves as a cytoplasmic membrane anchor for the Z ring , which is crucial for bacterial cell division.

Biochemical Pathways

It is understood that the compound’s interaction with the cell division protein zipa affects the process of bacterial cell division . The downstream effects of this interaction could potentially disrupt the normal cell division process, leading to the inhibition of bacterial growth.

Pharmacokinetics

Information on absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time.

Result of Action

The molecular and cellular effects of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide’s action are primarily related to its interaction with the Cell division protein ZipA. By stabilizing the FtsZ protofilaments and serving as a cytoplasmic membrane anchor for the Z ring , the compound can disrupt the normal process of bacterial cell division, potentially inhibiting bacterial growth.

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with appropriate safety measures. One study found that a similar compound caused a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

Direcciones Futuras

The future directions in the research of similar compounds involve the design and synthesis of next-generation fused ring energetic materials for different applications . The goal is to develop compounds with improved properties such as thermal stability, density, and sensitivity towards external stimuli .

Análisis Bioquímico

Biochemical Properties

Triazole compounds, such as N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been described as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs, and as vasodilators and substrates of NAD glycohydrolase .

Cellular Effects

Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines .

Molecular Mechanism

Triazole compounds are known to bind to a variety of enzymes and receptors, which could lead to changes in gene expression .

Temporal Effects in Laboratory Settings

Triazole compounds are known for their excellent thermal stability .

Dosage Effects in Animal Models

Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines .

Metabolic Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors .

Transport and Distribution

Triazole compounds are known to bind to a variety of enzymes and receptors .

Subcellular Localization

Triazole compounds are known to bind to a variety of enzymes and receptors .

Propiedades

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-4-22-14-6-5-12-17-18-13(20(12)19-14)8-16-15(21)11-7-9(2)23-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLWZOQPPFIIAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=C(OC(=C3)C)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)

![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364524.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)

![3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364528.png)

![8-(2,4-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2364530.png)